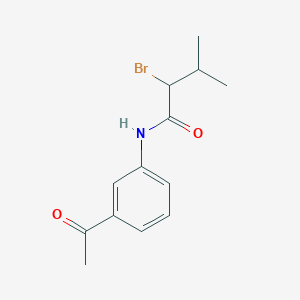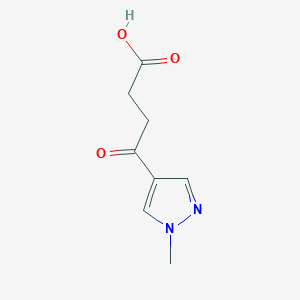
N-(3-acetylphenyl)-2-bromo-3-methylbutanamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “N-(3-acetylphenyl)-2-bromo-3-methylbutanamide” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, etc. Unfortunately, the specific physical and chemical properties for “N-(3-acetylphenyl)-2-bromo-3-methylbutanamide” are not available .Applications De Recherche Scientifique
Antifungal and Antibacterial Properties
N-(3-acetylphenyl)-2-bromo-3-methylbutanamide and its derivatives have been explored for their potential antifungal and antibacterial properties. A study synthesized various aryl-substituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, leading to compounds that demonstrated antibacterial and antifungal activities (Baranovskyi et al., 2018). Similarly, a compound related in structure, N-(dibenzylcarbamothioyl)-3-methylbutanamide, was synthesized and exhibited antimicrobial activity (Gumus et al., 2017).
Anticonvulsant and Analgesic Properties
Derivatives of N-(3-acetylphenyl)-2-bromo-3-methylbutanamide have been investigated for their potential in treating conditions like convulsions and pain. One study reported that certain primary amino acid derivatives exhibited pronounced activities in animal anticonvulsant models and also demonstrated properties that could attenuate pain (King et al., 2011). Another related study synthesized a series of novel compounds bearing the N-(3-acetylphenyl)-2-bromo-3-methylbutanamide structure, which showed promising anti-inflammatory and analgesic activities in experimental animals (Mohamed et al., 2009).
Synthesis and Structural Studies
The molecule has also been a subject of interest in the field of organic synthesis and crystallography. Studies have been conducted on the synthesis and crystal structure of related compounds, contributing to the understanding of their physical and chemical properties. For example, a study focused on the synthesis, crystal structure, and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters containing a Valyl moiety (Yancheva et al., 2015). These compounds were assessed for cytotoxicity, anti-inflammatory, and antibacterial activity, providing insights into their pharmacological potential.
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-bromo-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-8(2)12(14)13(17)15-11-6-4-5-10(7-11)9(3)16/h4-8,12H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLPUEMSZBMKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-bromo-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)


![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)
![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
amine](/img/structure/B1417218.png)
